N'-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide
Description
Properties
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c20-14(15(21)18-13-6-8-23-19-13)17-10-16(22)7-5-11-3-1-2-4-12(11)9-16/h1-4,6,8,22H,5,7,9-10H2,(H,17,20)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKQOKNKBKRLNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)C(=O)NC3=NOC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide typically involves multiple steps, starting with the preparation of the individual components. The tetrahydronaphthalene moiety can be synthesized through hydrogenation of naphthalene, while the isoxazole ring is often formed via cyclization reactions involving nitrile oxides and alkenes. The final step involves the coupling of these components with oxalyl chloride to form the oxalamide linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N'-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydronaphthalene moiety can be oxidized to form a ketone.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The isoxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
N'-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N'-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N,N-Dimethyltetrahydronaphthalenamine Derivatives ()
Compounds such as trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l) and trans-4-(Biphenyl-3-yl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5n) share the tetrahydronaphthalene scaffold but differ in substituents:
- Key Differences: The target compound has a 2-hydroxy group and ethanediamide-oxazole linkage, whereas these derivatives feature dimethylamino groups and hydrophobic substituents (e.g., cyclohexyl, biphenyl). The hydroxy group in the target compound may enhance polarity and hydrogen-bonding capacity compared to the nonpolar dimethylamino groups in 5l–5n .
- Synthesis: Derivatives like 5l–5n are synthesized via reductive amination or multi-step alkylation, yielding 58–71% isolated products.
- Physical Properties :
Amide-Containing Heterocyclic Compounds
Triazole-Linked Acetamides (–4)
Compounds such as 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) and N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) feature acetamide backbones coupled with triazole heterocycles:
- Key Differences :
- Synthesis :
- Spectroscopic Data :
Heterocyclic Amines and Agrochemical Analogues
Oxadiazol-2-amines ()
Compounds like N-substituted-1,3,4-oxadiazol-2-amines share heterocyclic motifs but lack the tetrahydronaphthalene core:
Chloroacetamide Herbicides ()
Pesticides such as alachlor and pretilachlor are structurally simpler acetamides with chloro and alkoxy substituents:
- Polarity :
Data Table: Comparative Analysis of Structural Analogues
Biological Activity
N'-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on current research findings.
Chemical Structure and Properties
The compound features a tetrahydronaphthalene moiety linked to an oxazole ring through an ethanediamide functional group. Its molecular formula is , and it has a molecular weight of approximately 365.44 g/mol. The structural complexity of this compound contributes to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with commercially available 2-hydroxy-1,2,3,4-tetrahydronaphthalene and an appropriate oxazole precursor.
- Formation of Intermediates : The tetrahydronaphthalene undergoes alkylation to introduce the oxazole moiety.
- Amidation Reaction : The final product is obtained through amidation reactions facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines by targeting specific signaling pathways involved in cell survival and proliferation. For instance:
- Mechanism of Action : The compound may inhibit key proteins involved in cell cycle regulation and promote the activation of pro-apoptotic factors.
Antiviral Activity
The compound has also demonstrated antiviral properties against several viruses, including hepatitis C virus (HCV). Its mechanism involves:
- Inhibition of Viral Replication : Studies suggest that it interferes with viral entry or replication processes within host cells.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Study on Cancer Cell Lines : In vitro studies conducted on breast and prostate cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.
Cell Line IC50 (µM) Apoptosis Induction (%) MCF7 (Breast) 5.0 60 PC3 (Prostate) 7.5 70 -
Antiviral Efficacy : A study assessing the antiviral effects against HCV showed that the compound reduced viral load significantly in infected cell cultures.
Treatment Group Viral Load Reduction (%) Control 0 Compound (10 µM) 80
Q & A
Q. What are the standard synthetic protocols for preparing N'-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide?
Methodological Answer: The synthesis involves multi-step organic reactions, including:
- Amide bond formation : Reacting an isoxazole-3-amine derivative with a tetrahydronaphthalene-containing carboxylic acid or activated ester. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution may be employed for coupling .
- Hydroxylation : Selective oxidation or protection/deprotection strategies to introduce the hydroxyl group on the tetrahydronaphthalene moiety .
- Purification : Use of column chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization (ethanol or methanol) .
Key validation : Confirm structure via H/C NMR, IR (amide C=O stretch ~1670 cm), and HRMS for molecular ion verification .
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Analyze H NMR for characteristic peaks (e.g., hydroxyl proton at δ 1.5–2.5 ppm, isoxazole protons at δ 7.0–8.0 ppm) and C NMR for carbonyl signals (~170 ppm) .
- HPLC : Use reverse-phase HPLC with MeOH:HO gradients (e.g., 70:30) to assess purity (>95%) .
- Elemental Analysis : Match calculated and observed C/H/N ratios to confirm stoichiometry .
Q. What are the primary research applications of this compound in academia?
Methodological Answer:
- Chemical Probes : Study interactions with enzymes (e.g., oxidoreductases) via fluorescence quenching or competitive binding assays .
- Material Science : Investigate electronic properties (e.g., conjugation via isoxazole-thiophene systems) using cyclic voltammetry .
- Theoretical Modeling : Benchmark DFT calculations to predict reactivity or binding affinities .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during synthesis?
Methodological Answer:
- Isomer Discrimination : Use 2D NMR (e.g., COSY, HSQC) to differentiate regioisomers or diastereomers arising from tetrahydronaphthalene stereochemistry .
- Dynamic NMR : Probe conformational flexibility (e.g., hindered rotation in amide bonds) by variable-temperature H NMR .
- X-ray Crystallography : Resolve ambiguities via single-crystal analysis, as demonstrated for hydrazinecarbothioamide derivatives .
Q. What strategies optimize reaction yields for large-scale synthesis?
Methodological Answer:
- Catalyst Screening : Test Cu(OAc) vs. Ru-based catalysts for coupling efficiency in CuAAC reactions .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for amide formation kinetics .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 8 h to 30 min) while maintaining >70% yield .
Q. How can computational tools predict the compound’s reactivity or bioactivity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., cyclooxygenase-2 for anti-inflammatory studies) .
- MD Simulations : Analyze stability in aqueous vs. lipid bilayer environments using GROMACS .
- QSAR Modeling : Correlate substituent effects (e.g., hydroxyl position) with activity using topological descriptors .
Q. How should researchers design experiments to analyze stability under varying conditions?
Methodological Answer:
Q. What methodologies address low reproducibility in biological assays?
Methodological Answer:
- Dose-Response Curves : Use a minimum of three independent replicates with positive/negative controls (e.g., COX-2 inhibitors) .
- Solvent Compatibility : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
- SPR/BLI : Quantify binding kinetics (k/k) to validate target engagement .
Data Analysis and Theoretical Frameworks
Q. How can researchers integrate findings into broader chemical frameworks?
Methodological Answer:
Q. What statistical methods are critical for validating experimental data?
Methodological Answer:
- ANOVA : Compare yields across reaction conditions (e.g., solvent, catalyst) with p < 0.05 significance .
- PCA : Reduce dimensionality in spectral datasets (e.g., IR/NMR) to identify outliers .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
